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molecular formula C16H13NO B8479955 3,4-Diphenyl-1,5-dihydro-pyrrol-2-on CAS No. 62142-80-7

3,4-Diphenyl-1,5-dihydro-pyrrol-2-on

Cat. No. B8479955
M. Wt: 235.28 g/mol
InChI Key: GNWOFDWOUZXQPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05939415

Procedure details

Analogous to the reaction of 3,4-diphenyl-2(5H)-furanone with ammonium acetate, forming 3,4-diphenyl-1,5-dihydro-pyrrol-2-on in Rio, G. and Sekiz, B. (see above):
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[C:8](=O)[O:9][CH2:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C([O-])(=O)C.[NH4+:23]>>[C:1]1([C:7]2[C:8](=[O:9])[NH:23][CH2:10][C:11]=2[C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C(OCC1C1=CC=CC=C1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1C(NCC1C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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